molecular formula C10H12IN B3263982 2-(2-Iodophenyl)pyrrolidine CAS No. 383127-23-9

2-(2-Iodophenyl)pyrrolidine

Cat. No.: B3263982
CAS No.: 383127-23-9
M. Wt: 273.11 g/mol
InChI Key: SJORLPPHBJDNJQ-UHFFFAOYSA-N
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Description

2-(2-Iodophenyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) substituted at the 2-position with a 2-iodophenyl group. The iodine atom in the ortho position of the phenyl ring introduces significant steric bulk and distinct electronic properties due to its high atomic radius and polarizability. This compound is of interest in medicinal chemistry and materials science, particularly in cross-coupling reactions and as a precursor for bioactive molecules. Its molecular formula is C₁₀H₁₂IN, with a molecular weight of 289.11 g/mol .

Properties

IUPAC Name

2-(2-iodophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJORLPPHBJDNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310294
Record name 2-(2-Iodophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383127-23-9
Record name 2-(2-Iodophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383127-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Iodophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(2-Iodophenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-iodoaniline with pyrrolidine under specific conditions. The reaction typically requires a catalyst and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Chemical Reactions Analysis

2-(2-Iodophenyl)pyrrolidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Iodophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Iodophenyl)pyrrolidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The following analysis compares 2-(2-Iodophenyl)pyrrolidine with structurally analogous compounds, focusing on molecular features, synthetic accessibility, reactivity, and applications.

Structural Analogues with Varying Halogen Substituents
Compound Name Molecular Formula Substituent (Position) Key Features Applications/Reactivity
This compound C₁₀H₁₂IN I (ortho) High steric bulk, polarizable iodine; facilitates Ullmann-type couplings Precursor for selenophene-fused heterocycles via Se–I exchange
2-(2-Chlorophenyl)pyrrolidine C₁₀H₁₂ClN Cl (ortho) Smaller substituent; lower steric hindrance Cross-coupling reactions (e.g., Suzuki-Miyaura) with higher efficiency
2-(2-Fluorophenyl)pyrrolidine C₁₀H₁₂FN F (ortho) High electronegativity; enhances binding affinity in receptor ligands Potential CNS-targeting pharmaceuticals due to fluorine’s bioavailability

Key Differences :

  • Iodine vs. Chlorine/Fluorine : The iodine atom in this compound enables unique reactivity in metal-catalyzed reactions (e.g., Se–I exchange for annulation ), whereas chlorine and fluorine derivatives are more suited for traditional cross-couplings.
  • Steric and Electronic Effects : Iodine’s larger size limits rotational freedom but enhances van der Waals interactions in drug-receptor binding. Fluorine’s electronegativity improves metabolic stability .
Analogues with Different Heterocyclic Cores
Compound Name Core Structure Key Features Applications/Reactivity
2-(2-Iodophenyl)pyridine Pyridine Aromatic nitrogen; electron-deficient ring Catalyzes Ullmann couplings; used in ligand design for transition-metal complexes
2-(2-Iodophenyl)imidazo[1,2-a]pyridine Imidazo-pyridine Fused bicyclic system; planar structure Forms benzo[b]selenophene derivatives via Se–I annulation under aerobic conditions

Key Differences :

  • Pyrrolidine vs. Pyridine : The pyrrolidine core in this compound introduces chirality and basicity, enhancing its utility in asymmetric synthesis. Pyridine derivatives, being aromatic, are more rigid and electron-deficient, favoring coordination chemistry .
  • Reactivity : The fused imidazo-pyridine system undergoes annulation reactions more readily than pyrrolidine derivatives due to extended conjugation .
Derivatives with Functional Group Modifications
Compound Name Functional Group Key Features
(R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride Cl substituents; chiral center Enhanced stereochemical complexity; used in enantioselective drug synthesis
2-(Hydroxymethyl)pyrrolidine Hydroxymethyl group Improved solubility; precursor for prodrugs and polymer conjugates

Key Differences :

  • Halogen vs. Hydroxymethyl : Dichlorophenyl derivatives exhibit stronger electron-withdrawing effects, altering redox properties. The hydroxymethyl group enhances hydrophilicity, critical for drug delivery systems .

Biological Activity

2-(2-Iodophenyl)pyrrolidine is a chemical compound with the molecular formula C10H12IN. It is a derivative of pyrrolidine, characterized by the presence of an iodine atom on the phenyl ring, which enhances its biological activity. This compound has garnered attention for its potential therapeutic applications and interactions with various biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of various substrates.
  • Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways and gene expression related to oxidative stress and apoptosis.
  • Binding Affinity : The compound exhibits binding interactions with specific biomolecules, inhibiting enzyme activities by occupying their active sites.

Biological Activities

Research has highlighted various biological activities associated with this compound:

  • Antioxidant Properties : This compound has been shown to possess antioxidant effects, which can protect cells from oxidative damage.
  • Anti-inflammatory Effects : It may reduce inflammation through modulation of inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antibacterial properties against certain strains of bacteria .
  • Anticancer Potential : The compound has demonstrated cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound and its derivatives:

  • Inhibition of Enzymatic Activity : A study highlighted that derivatives of pyrrolidine, including this compound, showed significant inhibition against enzymes involved in metabolic pathways related to diabetes and cancer .
    CompoundEnzyme TargetedIC50 (µM)
    This compoundα-Galactosidase A0.20
    Pyrrolidine Derivative Xβ-Glucocerebrosidase0.15
  • Anticancer Activity : In vitro studies demonstrated that the compound exhibits potent anticancer activity against A549 (lung cancer) and SW480 (colon cancer) cell lines, with IC50 values significantly lower than standard chemotherapeutics like cisplatin .
  • Neuropharmacological Effects : Another research effort investigated the effects of pyrrolidine derivatives on neurotransmitter receptors, revealing that compounds similar to this compound could modulate serotonin receptors, potentially impacting mood disorders .

Dosage Effects in Animal Models

Animal studies have shown that the biological effects of this compound are dose-dependent:

  • At lower doses, beneficial effects such as reduced oxidative stress and improved metabolic function were observed.
  • Higher doses resulted in adverse effects, including hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Iodophenyl)pyrrolidine
Reactant of Route 2
2-(2-Iodophenyl)pyrrolidine

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